

(2,4-Dichlorothiazol-5-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4-Dichlorothiazol-5-yl)methanol

Cat. No.: B068348

[Get Quote](#)

(2,4-Dichlorothiazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of **(2,4-Dichlorothiazol-5-yl)methanol**. This compound is a halogenated heterocyclic molecule belonging to the thiazole family, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Thiazole derivatives are recognized as important building blocks in the development of new therapeutic agents.

Core Compound Data

The fundamental molecular properties of **(2,4-Dichlorothiazol-5-yl)methanol** are summarized in the table below.

Property	Value	Citations
Molecular Formula	C4H3Cl2NOS	[1]
Molecular Weight	184.04 g/mol	[1] [2]
CAS Number	170232-69-6	[1]

Synthesis Protocol

The synthesis of **(2,4-Dichlorothiazol-5-yl)methanol** can be achieved via a two-step process. The first step involves the synthesis of the precursor, 2,4-Dichlorothiazole-5-carbaldehyde, from 2,4-thiazolidinedione. The subsequent step is the reduction of the aldehyde to the corresponding alcohol.

Step 1: Synthesis of 2,4-Dichlorothiazole-5-carbaldehyde

A general procedure for the synthesis of 2,4-Dichlorothiazole-5-carbaldehyde is as follows^[3]:

- Dissolve 2,4-thiazolidinedione (1 equivalent) in N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon).
- Slowly add phosphorus oxychloride (POCl₃) (approximately 3.8 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Heat the reaction mixture to 120 °C and continue stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into ice water and extract the product with dichloromethane.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield 2,4-Dichlorothiazole-5-carbaldehyde^[3].

Step 2: Reduction to **(2,4-Dichlorothiazol-5-yl)methanol**

The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. A common and effective method is the use of a reducing agent such as sodium borohydride (NaBH4).

- Dissolve 2,4-Dichlorothiazole-5-carbaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol, at 0 °C.
- Slowly add sodium borohydride (a slight excess, e.g., 1.1 to 1.5 equivalents) portion-wise to the stirred solution.
- Allow the reaction to proceed at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.
- Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **(2,4-Dichlorothiazol-5-yl)methanol**.
- If necessary, purify the product further by column chromatography.

Analytical Methodologies

The purity and identity of **(2,4-Dichlorothiazol-5-yl)methanol** can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

An HPLC method for the analysis of **(2,4-Dichlorothiazol-5-yl)methanol** can be developed based on methods used for similar chlorinated aromatic compounds[4][5].

- Column: A C18 reversed-phase column is typically suitable.

- Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is a common starting point.
- Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (likely in the range of 230-280 nm).
- Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 μ m syringe filter before injection[4].

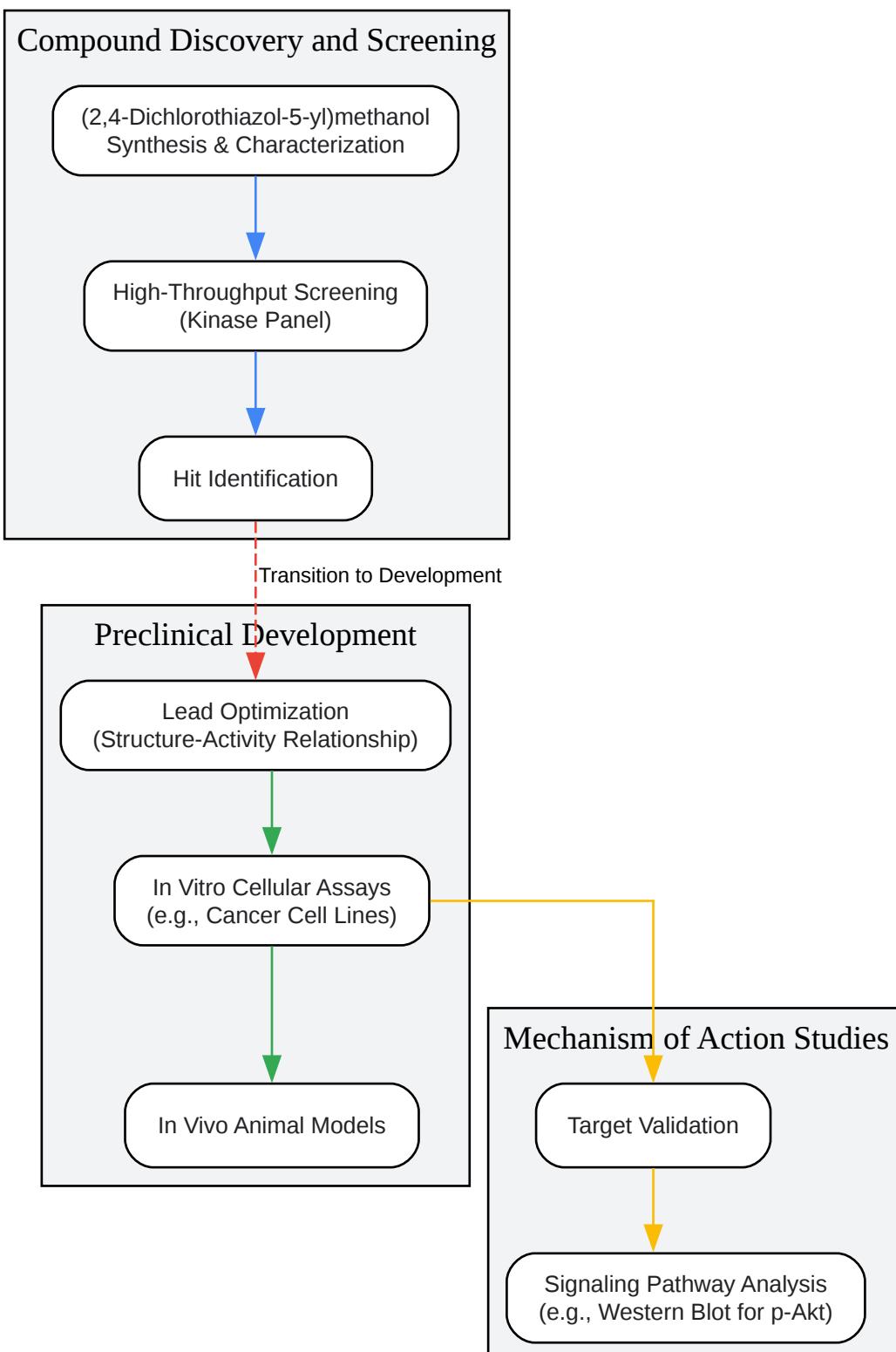
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical tool[5].

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally used.
- Carrier Gas: Helium is the most common carrier gas.
- Injection: Splitless injection is often used for trace analysis.
- Oven Program: A temperature gradient program will be necessary to ensure good separation and peak shape.
- Detection: Mass spectrometry in electron ionization (EI) mode will provide both quantitative data and mass spectral information for structural confirmation.

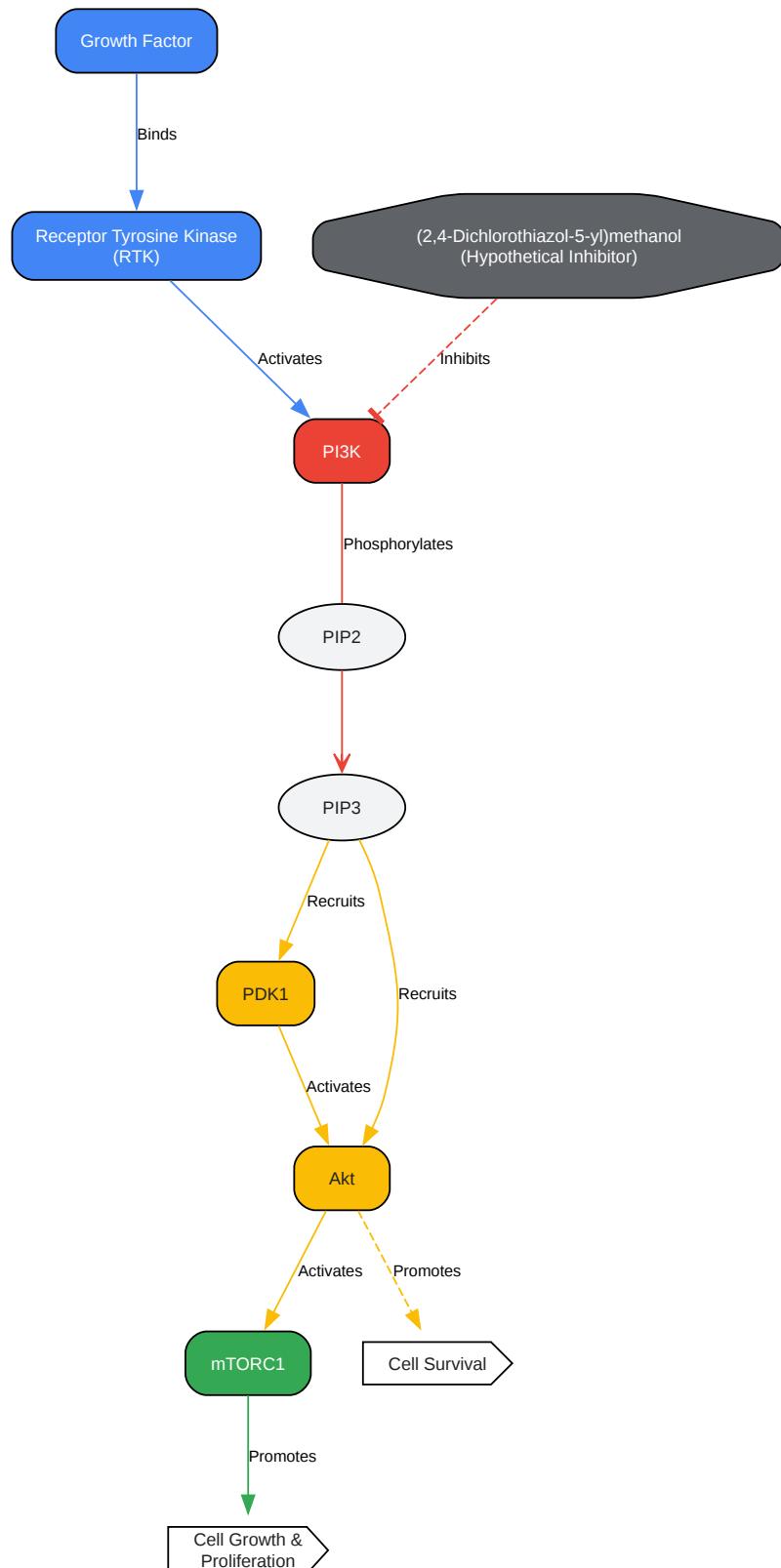
Potential Role in Signaling Pathways

Thiazole-containing compounds are known to be biologically active and have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, derivatives of the related 2-chlorothiazole have shown promise as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer[6]. The logical workflow for investigating a compound like **(2,4-Dichlorothiazol-5-yl)methanol** as a potential kinase inhibitor is depicted below.

[Click to download full resolution via product page](#)

Drug Discovery Workflow for a Kinase Inhibitor.

The PI3K/Akt/mTOR signaling pathway is a key target in cancer therapy. A simplified representation of this pathway, which could be modulated by a thiazole-based inhibitor, is shown below.



[Click to download full resolution via product page](#)

Simplified PI3K/Akt/mTOR Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. (2,5-Dichlorothiazol-4-yl)methanol | C4H3Cl2NOS | CID 71721315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. deswater.com [deswater.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(2,4-Dichlorothiazol-5-yl)methanol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068348#2-4-dichlorothiazol-5-yl-methanol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com